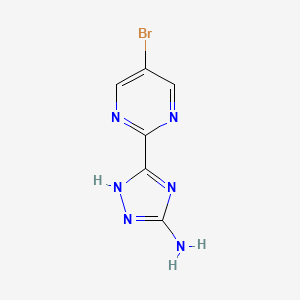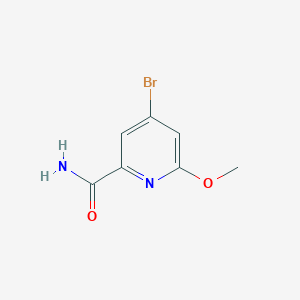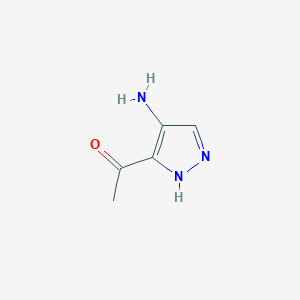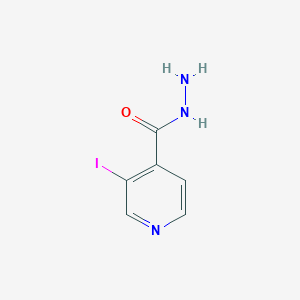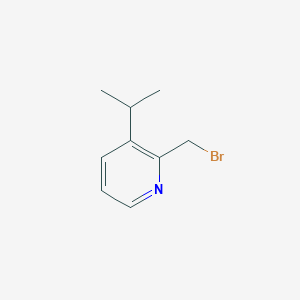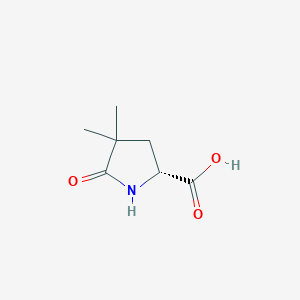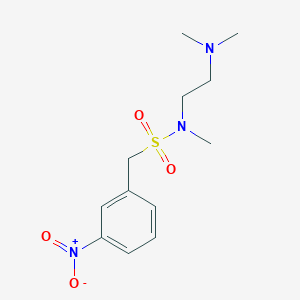
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C11H17N3O4S and a molecular weight of 287.34 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group, a nitrophenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. The methanesulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(4-nitrophenyl)methanesulfonamide
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(2-nitrophenyl)methanesulfonamide
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-chlorophenyl)methanesulfonamide
Uniqueness
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This unique structure allows it to be used in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H19N3O4S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-13(2)7-8-14(3)20(18,19)10-11-5-4-6-12(9-11)15(16)17/h4-6,9H,7-8,10H2,1-3H3 |
InChI Key |
RHZKOJJMWOKUEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
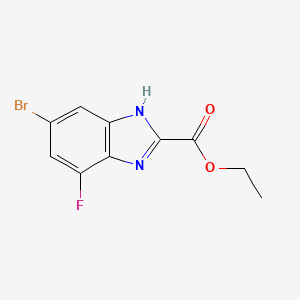
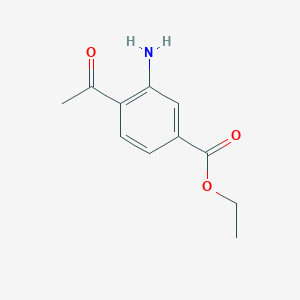

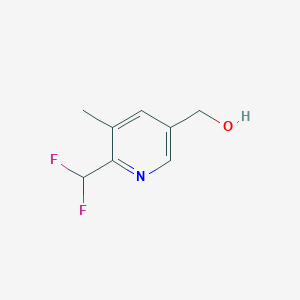
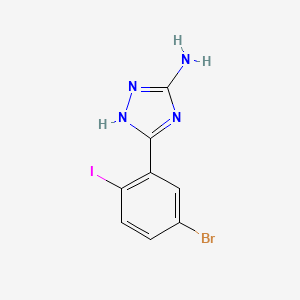
![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
